molecular formula C6H14N+ B12805767 1,1-Diethylaziridinium CAS No. 2210-36-8

1,1-Diethylaziridinium

Cat. No.: B12805767
CAS No.: 2210-36-8
M. Wt: 100.18 g/mol
InChI Key: JHCUCRUEVWJSDX-UHFFFAOYSA-N
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Description

1,1-Diethylaziridinium is an organic compound with the molecular formula C6H14N+ It belongs to the class of aziridinium ions, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethylaziridinium can be synthesized through several methods. One common approach involves the reaction of diethylamine with an appropriate alkylating agent, such as ethyl iodide, under basic conditions. The reaction typically proceeds as follows:

C2H5NH2+C2H5IC2H5N+(C2H5)2I\text{C}_2\text{H}_5\text{NH}_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_2\text{H}_5\text{N}^+(\text{C}_2\text{H}_5)_2\text{I}^- C2​H5​NH2​+C2​H5​I→C2​H5​N+(C2​H5​)2​I−

This reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the product is isolated by precipitation or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethylaziridinium undergoes various chemical reactions, including:

    Nucleophilic Substitution: The aziridinium ion can react with nucleophiles, leading to ring-opening reactions. For example, reaction with water or alcohols can produce corresponding amines or ethers.

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Nucleophilic Substitution: Produces amines or ethers.

    Oxidation: Forms N-oxides.

    Reduction: Yields secondary amines.

Scientific Research Applications

1,1-Diethylaziridinium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diethylaziridinium involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the strained three-membered ring structure, which makes the nitrogen atom highly electrophilic. The compound can interact with various molecular targets, including enzymes and receptors, potentially altering their function.

Comparison with Similar Compounds

1,1-Diethylaziridinium can be compared with other aziridinium ions, such as:

    1,1-Dimethylaziridinium: Similar structure but with methyl groups instead of ethyl groups.

    1,1-Dipropylaziridinium: Contains propyl groups, leading to different reactivity and properties.

Properties

CAS No.

2210-36-8

Molecular Formula

C6H14N+

Molecular Weight

100.18 g/mol

IUPAC Name

1,1-diethylaziridin-1-ium

InChI

InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1

InChI Key

JHCUCRUEVWJSDX-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CC1)CC

Origin of Product

United States

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